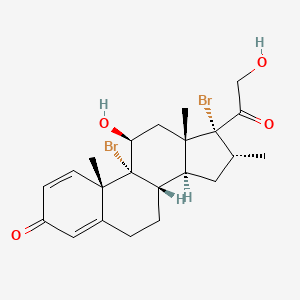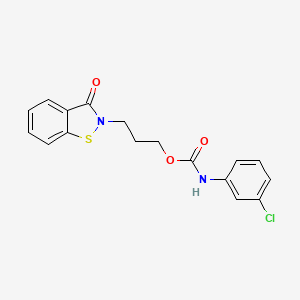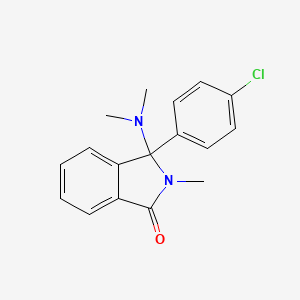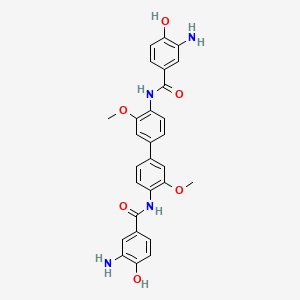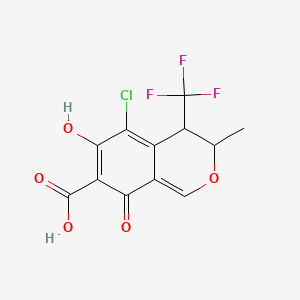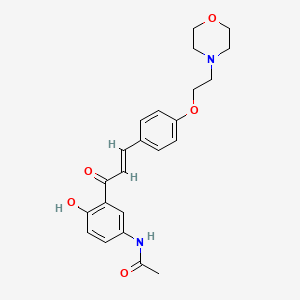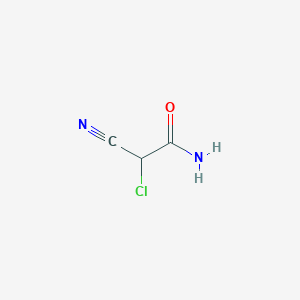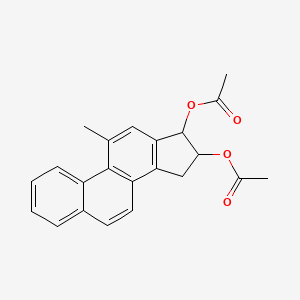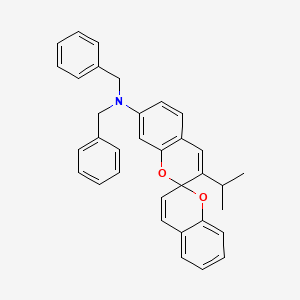
calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate typically involves the reaction of 5-bromo-4-chloro-1H-indole with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo.
Reduction: It is also reduced by nitroblue tetrazolium (NBT), forming an insoluble dark blue diformazan precipitate.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen or nitroblue tetrazolium (NBT) is commonly used as oxidizing agents.
Reduction: The reduction reaction typically involves the use of alkaline phosphatase as a catalyst.
Major Products
Oxidation Product: 5,5′-dibromo-4,4′-dichloro-indigo.
Reduction Product: Dark blue diformazan precipitate.
Scientific Research Applications
Calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate involves its hydrolysis by alkaline phosphatase to produce 5-bromo-4-chloro-3-indoxyl . This intermediate is then oxidized to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . The molecular targets include the enzyme alkaline phosphatase, which catalyzes the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl phosphate disodium salt .
- 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt .
Uniqueness
Calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate is unique due to its specific application as a chromogenic substrate for alkaline phosphatase. Its ability to produce a distinct blue color upon reaction makes it highly valuable in various biochemical assays .
Properties
CAS No. |
125328-79-2 |
|---|---|
Molecular Formula |
C8H4BrCaClNO4P |
Molecular Weight |
364.53 g/mol |
IUPAC Name |
calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
InChI |
InChI=1S/C8H6BrClNO4P.Ca/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+2/p-2 |
InChI Key |
DWEFICANZJQYTF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


